Enalaprilat-D5, sodium salt
Descripción general
Descripción
Enalaprilat-D5, sodium salt is a deuterated form of enalaprilat, which is an active metabolite of enalapril. Enalaprilat is an angiotensin-converting enzyme (ACE) inhibitor used primarily in the treatment of hypertension. The deuterated form, Enalaprilat-D5, is used in scientific research to study the pharmacokinetics and metabolic pathways of enalaprilat without interference from the body’s natural processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Enalaprilat-D5, sodium salt involves the incorporation of deuterium atoms into the enalaprilat molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but generally involve the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. This involves the use of industrial-grade deuterated reagents and solvents, along with optimized reaction conditions to maximize yield and purity. The process is carefully monitored to ensure consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Enalaprilat-D5, sodium salt undergoes various chemical reactions, including:
Oxidation: Enalaprilat can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert enalaprilat back to its precursor forms.
Substitution: Deuterium atoms in Enalaprilat-D5 can be substituted with other atoms or groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pH levels, and solvent environments to ensure the desired reaction pathways .
Major Products
The major products formed from these reactions include various oxidized and reduced forms of enalaprilat, as well as substituted derivatives that can be used for further research and development .
Aplicaciones Científicas De Investigación
Enalaprilat-D5, sodium salt is widely used in scientific research for its ability to act as a stable isotopic label. This allows researchers to track the distribution and breakdown of enalaprilat in biological systems without interference from endogenous compounds. Applications include:
Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion of enalaprilat.
Metabolic Pathway Analysis: Elucidating the metabolic pathways and identifying key intermediates and metabolites.
Drug Interaction Studies: Investigating potential interactions with other drugs and their impact on enalaprilat metabolism
Mecanismo De Acción
Enalaprilat-D5, sodium salt exerts its effects by inhibiting the angiotensin-converting enzyme (ACE). This enzyme is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, enalaprilat reduces the levels of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure. The molecular targets include ACE and the renin-angiotensin-aldosterone system, which plays a crucial role in blood pressure regulation .
Comparación Con Compuestos Similares
Similar Compounds
Enalapril: The prodrug form of enalaprilat, which is converted to enalaprilat in the body.
Captopril: Another ACE inhibitor with a similar mechanism of action but different chemical structure.
Lisinopril: A long-acting ACE inhibitor with a similar therapeutic profile
Uniqueness
Enalaprilat-D5, sodium salt is unique due to its deuterated nature, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in pharmacokinetic and metabolic research, offering insights that are not possible with non-deuterated compounds .
Actividad Biológica
Enalaprilat-D5, sodium salt, is a deuterated form of enalaprilat, an angiotensin-converting enzyme (ACE) inhibitor. This compound is primarily utilized in pharmacological research due to its enhanced stability and the ability to conduct precise pharmacokinetic studies. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties:
- CAS Number: 1356922-29-6
- Molecular Formula: C₁₈H₂₈N₂O₇
- Molecular Weight: 384.424 g/mol
Enalaprilat-D5 operates as a competitive inhibitor of ACE, which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS). By inhibiting ACE, enalaprilat-D5 decreases the conversion of angiotensin I to angiotensin II, leading to reduced vasoconstriction and lower blood pressure. This mechanism also results in decreased aldosterone secretion, promoting diuresis and further contributing to blood pressure regulation .
Biological Activity and Effects
In Vitro Studies:
Enalaprilat-D5 has demonstrated significant biological activity in various laboratory settings:
- ACE Inhibition: The compound exhibits an IC50 of 1.94 nM against human endothelial ACE, indicating high potency .
- Cellular Effects: In neonatal rat cardiac fibroblasts, enalaprilat-D5 reduces IGF-I-induced growth by 30% in a concentration-dependent manner, with an IC50 of 90 mM .
In Vivo Studies:
Research involving animal models has highlighted the physiological effects of enalaprilat-D5:
- Hemodynamic Effects: In a rat model of hemorrhagic shock, administration of enalaprilat resulted in a significant reduction in mean arterial pressure (MAP) and cardiac output (CO), demonstrating its efficacy in managing acute cardiovascular conditions .
- Tissue Penetration: Studies indicate that enalaprilat can penetrate various tissues, particularly the kidneys and vascular tissues, although it poorly crosses the blood-brain barrier .
Comparative Analysis with Other Compounds
Compound | Mechanism of Action | IC50 (nM) | Key Characteristics |
---|---|---|---|
Enalaprilat-D5 | ACE Inhibition | 1.94 | Deuterated for stability; enhances PK studies |
Enalapril | Prodrug converted to enalaprilat | N/A | Requires hepatic conversion; less stable |
Lisinopril | ACE Inhibition | ~10 | Similar action but different structure |
Ramiprilat | ACE Inhibition | ~6 | Comparable therapeutic effects |
Case Studies and Research Findings
-
Pharmacokinetics in Equine Models:
A study investigated the pharmacokinetics of enalapril (0.5 mg/kg IV) and its effects on blood pressure regulation in horses. It was found that intravenous administration led to significant reductions in systolic blood pressure without adverse effects, supporting its clinical utility in veterinary medicine . -
Human Trials:
Clinical trials have shown that enalaprilat effectively reduces blood pressure in patients with hypertension. However, responses may vary based on demographic factors such as race, with African American patients experiencing different efficacy levels compared to other populations . -
Adverse Effects:
Common adverse effects associated with enalaprilat include hypotension, headache, and cough. Notably, angioedema is a serious risk that necessitates immediate medical attention upon occurrence .
Propiedades
IUPAC Name |
disodium;(2S)-1-[(2S)-2-[[(1S)-1-carboxylato-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]pyrrolidine-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5.2Na/c1-12(16(21)20-11-5-8-15(20)18(24)25)19-14(17(22)23)10-9-13-6-3-2-4-7-13;;/h2-4,6-7,12,14-15,19H,5,8-11H2,1H3,(H,22,23)(H,24,25);;/q;2*+1/p-2/t12-,14-,15-;;/m0../s1/i2D,3D,4D,6D,7D;; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOMWWZYNPLIET-CGGLEDJRSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)[O-])NC(CCC2=CC=CC=C2)C(=O)[O-].[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)[O-])N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)[O-])[2H])[2H].[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2Na2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1356922-29-6 | |
Record name | disodium;(2S)-1-[(2S)-2-[[(1S)-1-carboxylato-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]pyrrolidine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.